N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide
Brand Name: Vulcanchem
CAS No.: 394236-69-2
VCID: VC6700717
InChI: InChI=1S/C12H18N6OS2/c1-5-8(20-12-17-13-6-18(12)4)9(19)14-11-16-15-10(21-11)7(2)3/h6-8H,5H2,1-4H3,(H,14,16,19)
SMILES: CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C
Molecular Formula: C12H18N6OS2
Molecular Weight: 326.44

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

CAS No.: 394236-69-2

Cat. No.: VC6700717

Molecular Formula: C12H18N6OS2

Molecular Weight: 326.44

* For research use only. Not for human or veterinary use.

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide - 394236-69-2

Specification

CAS No. 394236-69-2
Molecular Formula C12H18N6OS2
Molecular Weight 326.44
IUPAC Name 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Standard InChI InChI=1S/C12H18N6OS2/c1-5-8(20-12-17-13-6-18(12)4)9(19)14-11-16-15-10(21-11)7(2)3/h6-8H,5H2,1-4H3,(H,14,16,19)
Standard InChI Key JSQMZJYDYTXBQS-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide features a thiadiazole ring substituted with an isopropyl group at the 5-position, linked via a butanamide chain to a triazole ring bearing a methyl group. The sulfur atoms in both heterocycles contribute to its electronic properties, while the isopropyl and methyl groups enhance lipophilicity, influencing its bioavailability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₆OS₂
Molecular Weight326.44 g/mol
IUPAC Name2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
SMILESCCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Spectroscopic and Computational Data

The compound’s InChIKey (JSQMZJYDYTXBQS-UHFFFAOYSA-N) and Standard InChI string provide unique identifiers for database referencing. Computational analyses, such as XLogP3 (estimated at ~3.1), suggest moderate lipophilicity, aligning with its potential for membrane permeability in biological systems. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure during synthesis .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core. A common approach utilizes Erlenmeyer thioazlactones and hydrazonoyl chlorides in the presence of triethylamine (Et₃N), facilitating a domino double 1,3-dipolar cycloaddition . This method, adapted for analogous thiadiazole-triazole hybrids, yields high-purity products through controlled elimination of byproducts like carbon monoxide .

Critical Reaction Conditions:

  • Temperature: 60–80°C to optimize cycloaddition kinetics .

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate stability.

  • Catalysis: Et₃N acts as a base to deprotonate intermediates, accelerating nucleophilic attacks .

Analytical Techniques

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with precision (±0.001 Da).

  • ¹H/¹³C NMR: Resolves structural features, such as the methyl group (δ 1.2–1.4 ppm) and thioether linkage (δ 3.1–3.3 ppm).

Comparative Analysis with Structural Analogues

Role of Substituents

Compared to N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide (PubChem CID 651558), the isopropyl group in the target compound reduces steric hindrance, potentially improving solubility . Conversely, the methyl group on the triazole ring may stabilize π-π stacking interactions with aromatic residues in enzyme active sites .

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentsNotable Activity
Target Compound326.44Isopropyl, MethylCytotoxicity (in vitro)
PubChem CID 651558437.50Phenyl, PyridinylEnzyme inhibition
CAS 394236-69-2 (this compound)326.44Isopropyl, MethylUnder investigation

Future Research Directions

Pharmacokinetic Studies

Current gaps include ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Future work should assess oral bioavailability and hepatic metabolism using in vitro microsomal assays.

Target Identification

Proteomics and molecular docking studies could identify specific protein targets, such as epidermal growth factor receptor (EGFR) or tubulin, which are commonly modulated by thiadiazole derivatives .

Clinical Translation

While in vitro data are promising, in vivo efficacy and toxicity studies in rodent models are essential before clinical trials. Formulation strategies, such as nanoparticle encapsulation, may address solubility limitations.

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